molecular formula C18H24O5 B14629754 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate CAS No. 53713-20-5

2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate

Katalognummer: B14629754
CAS-Nummer: 53713-20-5
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: BYVJNJIKSVJOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is an organic compound with a complex structure that includes multiple methyl groups and an oxopentyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of a precursor compound, followed by the introduction of the oxopentyl group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the oxopentyl group.

    2,3,5-Trimethyl-6-(3-hydroxypropyl)-1,4-phenylene diacetate: Contains a hydroxypropyl group instead of an oxopentyl group.

Uniqueness

2,3,5-Trimethyl-6-(3-oxopentyl)-1,4-phenylene diacetate is unique due to the presence of the oxopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

53713-20-5

Molekularformel

C18H24O5

Molekulargewicht

320.4 g/mol

IUPAC-Name

[4-acetyloxy-2,3,6-trimethyl-5-(3-oxopentyl)phenyl] acetate

InChI

InChI=1S/C18H24O5/c1-7-15(21)8-9-16-12(4)17(22-13(5)19)10(2)11(3)18(16)23-14(6)20/h7-9H2,1-6H3

InChI-Schlüssel

BYVJNJIKSVJOBU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCC1=C(C(=C(C(=C1C)OC(=O)C)C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.